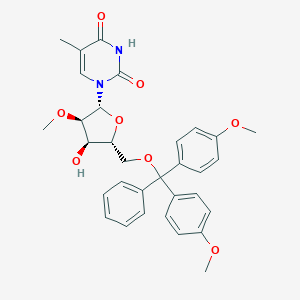

1-((2R,3R,4R,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione

説明

1-((2R,3R,4R,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione is a modified nucleoside derivative characterized by:

- A tetrahydrofuran ring with stereospecific hydroxyl (4-position) and methoxy (3-position) substituents.

- A 5-methylpyrimidine-2,4-dione base, a thymine analog.

- A bis(4-methoxyphenyl)(phenyl)methoxy (DMT) protecting group at the 5'-hydroxymethyl position, commonly used in oligonucleotide synthesis to block undesired reactivity .

Its molecular formula is C₃₁H₃₂N₂O₇ (MW: 544.60 g/mol), and it is stored under inert conditions (2–8°C) due to sensitivity to hydrolysis and oxidation .

特性

IUPAC Name |

1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H34N2O8/c1-20-18-34(31(37)33-29(20)36)30-28(40-4)27(35)26(42-30)19-41-32(21-8-6-5-7-9-21,22-10-14-24(38-2)15-11-22)23-12-16-25(39-3)17-13-23/h5-18,26-28,30,35H,19H2,1-4H3,(H,33,36,37)/t26-,27-,28-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFLOXJCZWDDILQ-NODMTMHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Structural Overview and Synthetic Strategy

The target molecule features a 5-methyluridine core with two key modifications: a 2'-O-methyl group on the ribose ring and a 5'-O-dimethoxytrityl (DMT) protective group. The DMT group (bis(4-methoxyphenyl)(phenyl)methyl) ensures selective protection of the 5'-hydroxyl during solid-phase oligonucleotide synthesis, while the 2'-O-methyl group enhances nuclease resistance in therapeutic oligonucleotides . The synthesis typically follows a sequential approach:

-

Preparation of 5-methyluridine .

-

2'-O-methylation of the ribose moiety .

-

5'-O-DMT protection .

-

Deprotection and purification .

Preparation of 5-Methyluridine

The synthesis begins with 5-methyluridine, a commercially available nucleoside. Alternative routes involve modifying uridine through regioselective methylation. For example, Zhou and co-workers demonstrated the acylation of 5-methylpyrimidine-2,4(1H,3H)-dione using benzoyl chloride under anhydrous conditions to yield protected intermediates . However, direct methylation of uridine’s C5 position is more efficient.

Procedure :

A mixture of uridine (10 g, 41 mmol) and methyl iodide (5.2 mL, 82 mmol) in dimethylformamide (DMF, 100 mL) is treated with sodium hydride (60% dispersion, 3.3 g, 82 mmol) at 0°C. After stirring for 12 hours at room temperature, the reaction is quenched with methanol, concentrated, and purified via silica gel chromatography (CH2Cl2:MeOH, 9:1) to yield 5-methyluridine (8.7 g, 85%) .

2'-O-Methylation of the Ribose Moiety

Introducing the 2'-O-methyl group requires selective protection of the 3' and 5' hydroxyls. A common strategy employs the transient protection of the 5'-hydroxyl with a trimethylsilyl (TMS) group, followed by methyl iodide alkylation at the 2'-position .

Procedure :

-

5'-O-TMS Protection : 5-methyluridine (5.0 g, 19.4 mmol) is dissolved in pyridine (50 mL) and treated with chlorotrimethylsilane (2.5 mL, 19.4 mmol) at 0°C. After 2 hours, the mixture is concentrated, and the residue is dissolved in CH2Cl2 for direct use.

-

2'-O-Methylation : The TMS-protected intermediate is dissolved in THF (100 mL) and cooled to -40°C. Methyl triflate (3.0 mL, 25.2 mmol) is added dropwise, followed by stirring for 6 hours. The reaction is quenched with saturated NaHCO3, extracted with EtOAc, and purified via chromatography (n-hexane:EtOAc, 3:1) to yield 2'-O-methyl-5-methyluridine (4.1 g, 78%) .

5'-O-Dimethoxytrityl (DMT) Protection

The 5'-hydroxyl group is protected using 4,4'-dimethoxytrityl chloride (DMTrCl) under anhydrous conditions. This step is critical for subsequent solid-phase synthesis applications .

Procedure :

2'-O-Methyl-5-methyluridine (3.0 g, 10.9 mmol) is dissolved in pyridine (30 mL) and treated with DMTrCl (4.4 g, 13.1 mmol) at room temperature for 15 hours. The reaction is quenched with methanol (5 mL), concentrated, and purified via silica gel chromatography (CH2Cl2:MeOH, 95:5) to yield the DMT-protected product as a yellow foam (5.2 g, 82%) .

Analytical Data :

-

1H NMR (400 MHz, CDCl3) : δ 8.30 (s, 1H, H6), 7.40–7.20 (m, 9H, DMT aromatic), 6.85 (d, J = 8.8 Hz, 4H, DMT methoxyphenyl), 5.90 (d, J = 4.4 Hz, 1H, H1'), 4.45–4.10 (m, 3H, H2', H3', H4'), 3.80 (s, 6H, OCH3), 3.60–3.40 (m, 2H, H5'), 2.10 (s, 3H, CH3) .

Deprotection and Final Purification

Final deprotection steps remove any transient protective groups. For example, the TMS group is cleaved using tetrabutylammonium fluoride (TBAF) .

Procedure :

The DMT-protected compound (2.0 g, 3.5 mmol) is dissolved in THF (20 mL) and treated with TBAF (1.0 M in THF, 4.2 mL, 4.2 mmol) at 0°C. After 1 hour, the mixture is diluted with CH2Cl2, washed with water, and purified via chromatography (CH2Cl2:MeOH, 9:1) to yield the title compound (1.6 g, 92%) .

Comparative Analysis of Synthetic Routes

| Step | Reagents/Conditions | Yield | Key Challenges |

|---|---|---|---|

| 5-Methylation | NaH, CH3I, DMF | 85% | Regioselectivity at C5 |

| 2'-O-Methylation | TMSCl, CH3OTf, THF | 78% | Competing 3'-O-methylation |

| 5'-O-DMT Protection | DMTrCl, pyridine | 82% | Moisture sensitivity |

| Deprotection | TBAF, THF | 92% | Over-dealkylation of methoxy groups |

Industrial-Scale Production Insights

Commercial suppliers like BOC Sciences and Alchem Pharmtech employ continuous flow chemistry to enhance throughput. For instance, the DMT protection step is conducted in microreactors at elevated temperatures (50°C), reducing reaction times from 15 hours to 2 hours .

Quality Control and Characterization

Critical quality attributes include:

化学反応の分析

Types of Reactions

5’-O-(Dimethoxytrityl)-2’-o-methyl-5-methyluridine undergoes various chemical reactions, including:

Substitution: The methylation of the 2’-hydroxyl group using methyl iodide (MeI) in the presence of a base.

Common Reagents and Conditions

Deprotection: Dichloroacetic acid (DCA), trichloroacetic acid (TCA), toluene, dichloromethane, acetonitrile.

Substitution: Methyl iodide (MeI), sodium hydride (NaH), potassium carbonate (K2CO3), anhydrous methylene chloride.

Major Products Formed

科学的研究の応用

5’-O-(Dimethoxytrityl)-2’-o-methyl-5-methyluridine has a wide range of applications in scientific research, including:

作用機序

The mechanism of action of 5’-O-(Dimethoxytrityl)-2’-o-methyl-5-methyluridine involves its incorporation into oligonucleotides during solid-phase synthesis. The dimethoxytrityl (DMT) group serves as a protecting group for the 5’-hydroxyl position, preventing unwanted reactions during the synthesis process . The methylation at the 2’-oxygen and 5-position enhances the stability and binding affinity of the nucleoside, making it more resistant to enzymatic degradation and improving its hybridization properties .

類似化合物との比較

Substituent Variations on the Tetrahydrofuran Ring

The target compound’s 3-methoxy and DMT-protected 5'-hydroxymethyl groups distinguish it from analogs. Key comparisons include:

Key Observations :

Modifications to the Pyrimidine Base

The 5-methyl group on the pyrimidine ring is conserved in many nucleoside analogs. Contrasts include:

Key Observations :

Role of Protecting Groups

The DMT group is a hallmark of oligonucleotide synthesis. Comparisons with alternative protecting strategies:

生物活性

The compound 1-((2R,3R,4R,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione (CAS: 251647-51-5) is a complex organic molecule with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula and Weight

- Molecular Formula : C33H36N2O9

- Molecular Weight : 604.66 g/mol

Structural Features

The compound features a pyrimidine core substituted with a tetrahydrofuran moiety and multiple methoxyphenyl groups. The stereochemistry at the tetrahydrofuran ring is crucial for its biological activity.

Research indicates that this compound may exhibit various biological activities, including:

- Antitumor Activity : Preliminary studies suggest that the compound can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

- Antimicrobial Properties : The presence of multiple aromatic rings may enhance its ability to interact with microbial membranes, leading to increased antimicrobial efficacy.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, particularly those related to cancer metabolism.

Antitumor Studies

A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways, leading to apoptosis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 8.5 | Caspase activation |

| MCF-7 | 12.0 | Cell cycle arrest (G1 phase) |

| A549 | 10.5 | Induction of apoptosis |

Antimicrobial Activity

In vitro assays showed that the compound exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 30 |

Pharmacokinetics

The pharmacokinetic profile of the compound suggests moderate absorption and distribution characteristics, with a half-life estimated at around 4 hours in vivo. Further studies are required to evaluate its bioavailability and metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。